molecular formula C10H12N2O B13303675 N'-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide

N'-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide

Cat. No.: B13303675
M. Wt: 176.21 g/mol
InChI Key: LEYWGADBXZNRSM-UHFFFAOYSA-N
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Description

N’-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide is a chemical compound with the molecular formula C10H12N2O It is a derivative of indene, a bicyclic organic compound, and features a hydroxy group and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide typically involves the reaction of 2,3-dihydro-1H-indene-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboximidamide group can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2,3-dihydro-1H-indene-1-carboxamide.

    Reduction: Formation of 2,3-dihydro-1H-indene-1-carboximidine.

    Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

N’-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which N’-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide exerts its effects involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carboximidamide group can interact with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide is unique due to the presence of both a hydroxy group and a carboximidamide group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other indene derivatives, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

N'-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide

InChI

InChI=1S/C10H12N2O/c11-10(12-13)9-6-5-7-3-1-2-4-8(7)9/h1-4,9,13H,5-6H2,(H2,11,12)

InChI Key

LEYWGADBXZNRSM-UHFFFAOYSA-N

Isomeric SMILES

C1CC2=CC=CC=C2C1/C(=N/O)/N

Canonical SMILES

C1CC2=CC=CC=C2C1C(=NO)N

Origin of Product

United States

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